![molecular formula C15H18N2O2S B7514491 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This spiro compound has a unique structure that makes it an interesting molecule for studying its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has a range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action and biochemical and physiological effects. However, the moderate yield of the synthesis method and the limited availability of the compound may be considered as limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. One direction is to optimize the synthesis method to improve the yield of the compound. Another direction is to study the compound's potential as a chiral ligand in asymmetric catalysis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific research fields.
In conclusion, 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a unique spiro compound that has potential applications in various scientific research fields. The compound's mechanism of action, biochemical and physiological effects, and future directions are still being studied, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl 2-chloroacetylthiophene-3-carboxylate in the presence of sodium hydride. The reaction proceeds via a Michael addition followed by cyclization to form the spiro compound. The yield of the synthesis method is moderate, and further optimization is required to improve the yield.
Wissenschaftliche Forschungsanwendungen
The spiro compound 3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential as a chiral ligand in asymmetric catalysis.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-11(2)7-12(6-10)8-17-13(18)15(16-14(17)19)3-4-20-9-15/h5-7H,3-4,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOBZDQSLHCCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C3(CCSC3)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

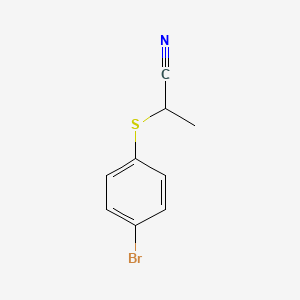
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
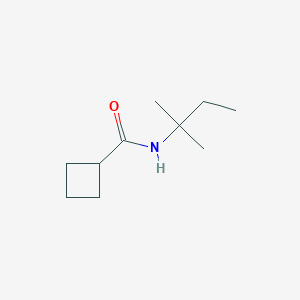
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
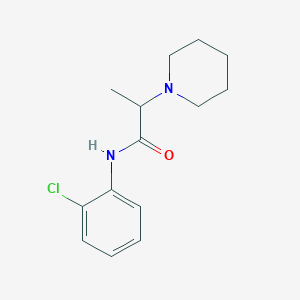
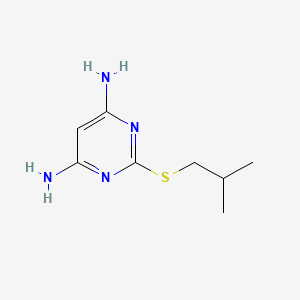
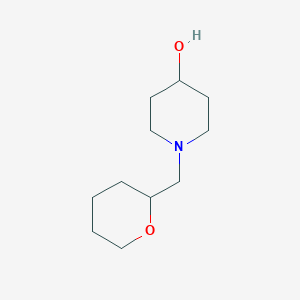
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
